Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate
Overview
Description
Bis((S-(R,S))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate** is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a chiral center, making it significant in stereochemistry and pharmaceutical research. Its sulfate form enhances its solubility and stability, making it suitable for various industrial and laboratory applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of beta-hydroxy-alpha-methylphenethylamine, which is a crucial intermediate.
Chiral Resolution: The racemic mixture of beta-hydroxy-alpha-methylphenethylamine is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.
Methylation: The resolved amine is then methylated using methyl iodide or a similar methylating agent under basic conditions to form the methylammonium derivative.
Sulphate Formation: Finally, the methylammonium derivative is reacted with sulfuric acid to form the sulfate salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution and methylation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylammonium group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a chiral ligand in enzyme assays and as a model compound for studying stereochemical effects in biological systems.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its sulfate form enhances its solubility, making it easier to handle in various chemical processes.
Mechanism of Action
The mechanism by which Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate exerts its effects involves its interaction with specific molecular targets. The chiral centers in the compound allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. This stereospecific interaction is crucial for its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Beta-hydroxy-alpha-methylphenethylamine: A precursor in the synthesis of the target compound.
Methylammonium derivatives: Compounds with similar methylammonium groups but different substituents.
Chiral amines: Other chiral amines used in asymmetric synthesis.
Uniqueness
Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate is unique due to its dual chiral centers and sulfate form, which enhance its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific stereochemistry.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQBDOACNULDN-LMDBBIMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C.C[C@H]([C@H](C1=CC=CC=C1)O)[NH2+]C.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93918-98-0 | |
Record name | Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093918980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[[S-(R*,S*)]-(β-hydroxy-α-methylphenethyl)methylammonium] sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.